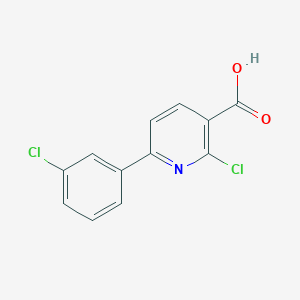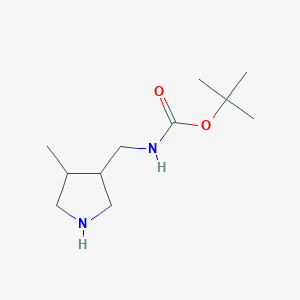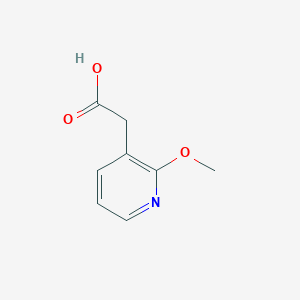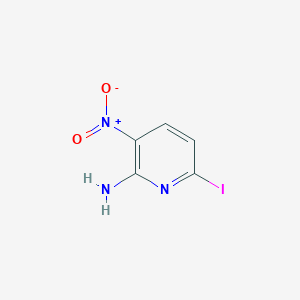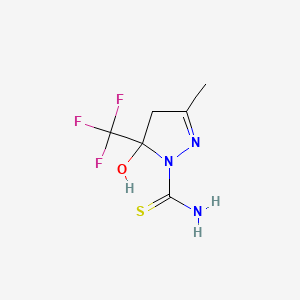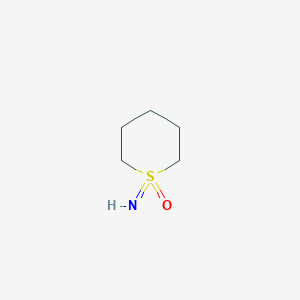
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(pyrrolidin-1-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid
説明
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(pyrrolidin-1-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C10H13N7O3 and its molecular weight is 279.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Tuberculostatic Activity
A study explores the synthesis of derivatives that share structural motifs with the compound , particularly focusing on phenylpiperazineacetic hydrazide cyclization products. These compounds, including ones with oxadiazole and triazole rings, were tested for their tuberculostatic activity. Minimum inhibiting concentrations (MICs) ranged from 25 to 100 mg/mL, indicating their potential in antimicrobial applications (Foks et al., 2004).
Antimicrobial Activity
Another study synthesized new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluated their antimicrobial activities. Compounds with the 1,2,4-triazole structure demonstrated good to moderate antimicrobial activity, suggesting the utility of these frameworks in developing antimicrobial agents (Bayrak et al., 2009).
Biological Assessment of Triazolo[4,3-a]pyridines
A study focused on synthesizing novel 1,2,4-oxadiazol-5-yl-[1,2,4]triazolo[4,3-a]pyridine-3-yl acetamides, highlighting a method for creating diverse functionalized [1,2,4]triazolo[4,3-a]pyridine derivatives with potential biological activities. The compounds synthesized were subjected to a biological assessment to explore their pharmacological potential (Karpina et al., 2019).
Prediction of Biological Activity
Research on the synthesis of polycyclic systems containing the 1,2,4-oxadiazole ring, specifically 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones, involved one-pot condensation reactions. The novel compounds synthesized were evaluated for their predicted biological activity, showcasing the importance of these structural motifs in potential therapeutic agents (Kharchenko et al., 2008).
Antileishmanial Activity
The antileishmanial activity of 4-amino-1,2,4-triazole derivatives was studied, providing insights into the therapeutic potential of compounds containing the triazole and oxadiazole frameworks. Theoretical calculations were performed to support the experimental findings, with one derivative showing remarkable activity against Leishmania infantum (Süleymanoğlu et al., 2017).
These studies highlight the diverse potential applications of compounds containing oxadiazole and triazole rings in scientific research, ranging from antimicrobial and tuberculostatic activities to potential therapeutic applications against various diseases. The research on these compounds underscores the ongoing interest in exploring novel chemical entities for their pharmacological and biological properties.
The chemical compound "1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(pyrrolidin-1-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid" has been the subject of various scientific research studies focusing on its synthesis, biological activities, and potential applications. Here is a detailed overview based on the findings of these studies:
Synthesis and Biological Properties
Synthesis and Tuberculostatic Activity : A study detailed the synthesis of oxadiazole and triazole derivatives, investigating their in vitro tuberculostatic activity. The minimum inhibiting concentrations (MIC) of these compounds were found to be within 25 - 100 mg/ml (Foks et al., 2004).
Antimicrobial Activities : Another study synthesized new 1,2,4-triazoles and evaluated their antimicrobial activities. It was found that all the compounds screened exhibited good or moderate antimicrobial activity (Bayrak et al., 2009).
Biological Assessment of Triazolo[4,3-a]pyridine-3-yl Acetamides : A diverse set of acetamides with 1,2,4-oxadiazol cycles were synthesized. Their pharmacological activity was assessed, demonstrating the potential of these compounds in developing functionalized triazolopyridine derivatives (Karpina et al., 2019).
Prediction of Biological Activity of Pyrrolidin-2-ones : The synthesis of novel bicyclic systems containing the 1,2,4-oxadiazole ring was achieved, and the biological activity of these compounds was predicted (Kharchenko et al., 2008).
Applications and Advanced Studies
Library of Fused Pyridine-4-carboxylic Acids : A study developed a library of fused pyridine-4-carboxylic acids through Combes-type reactions. These compounds underwent transformations to 1,2,4-triazoles and 1,2,4-oxadiazoles, highlighting their versatility in chemical synthesis (Volochnyuk et al., 2010).
Antileishmanial Activity and Theoretical Calculations : Theoretical studies using the Density Functional Theory (DFT) method were conducted on 4-amino-1,2,4-triazole derivatives. These compounds showed significant antileishmanial activity, underscoring their potential in therapeutic applications (Süleymanoğlu et al., 2017).
Energetic Material Synthesis : A bi-heterocyclic skeleton with high heat of formation (HOF) and corresponding energetic salts with high heat of detonation were synthesized. These findings are crucial for developing new materials with potential applications in explosives or propellants (Cao et al., 2020).
特性
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N7O3/c11-8-9(14-20-13-8)17-6(5-16-3-1-2-4-16)7(10(18)19)12-15-17/h1-5H2,(H2,11,13)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPZKZPMZWJYAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C(N=NN2C3=NON=C3N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801119058 | |
| Record name | 1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-(1-pyrrolidinylmethyl)-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801119058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
352446-61-8 | |
| Record name | 1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-(1-pyrrolidinylmethyl)-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=352446-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-(1-pyrrolidinylmethyl)-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801119058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



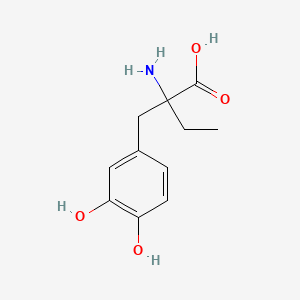

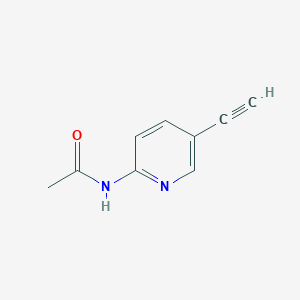
![1-(3,5-Dimethyl-pyrazol-1-yl)-3-[(furan-2-ylmethyl)-amino]-propan-2-ol](/img/structure/B3131296.png)
